N-(2H-1,3-benzodioxol-5-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide is a complex organic compound that features a benzodioxole ring and a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of the Benzodiazole Ring: This involves the condensation of o-phenylenediamine with benzaldehyde derivatives.
Coupling Reactions: The final step involves coupling the benzodioxole and benzodiazole intermediates through an acetamide linkage, often using reagents like acetic anhydride and catalysts under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetamide
- N-(2H-1,3-benzodioxol-5-yl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzodioxole and benzodiazole rings can confer unique electronic properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-benzylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-23(24-17-10-11-20-21(13-17)29-15-28-20)14-26-19-9-5-4-8-18(19)25-22(26)12-16-6-2-1-3-7-16/h1-11,13H,12,14-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCJYCDLWLPGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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